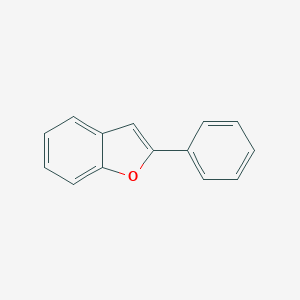

2-Phenylbenzofuran

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMZLDUBSSPQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393243 | |

| Record name | 2-phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1839-72-1 | |

| Record name | 2-phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-BENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylbenzofuran and Its Derivatives

Classical Synthetic Approaches

The synthesis of the 2-phenylbenzofuran scaffold, a core structure in many biologically active compounds, can be achieved through several classical organic chemistry reactions. These methods provide reliable pathways to the target molecule and its derivatives.

The Wittig reaction is a prominent method for forming alkenes from aldehydes or ketones and is a versatile tool for the synthesis of the benzofuran (B130515) ring system. mdpi.comlibretexts.org This reaction typically involves the interaction of a phosphorus ylide, also known as a phosphorane, with a carbonyl compound. masterorganicchemistry.comudel.edu For the synthesis of 2-phenylbenzofurans, the reaction of 2-hydroxybenzyltriphenylphosphonium bromide with substituted benzoyl chlorides under Wittig conditions has been employed. researchgate.net This process can lead to the formation of both this compound derivatives and, unexpectedly, 3-benzoyl-2-phenylbenzofuran derivatives. researchgate.net

The general process for generating the necessary phosphorus ylide starts with the quaternization of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt. libretexts.org This salt is then deprotonated by a strong base to yield the nucleophilic ylide. libretexts.org The reaction of this ylide with an aldehyde or ketone proceeds through a cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the final alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com

A significant variant of this method is the intramolecular Wittig reaction, which offers a chemoselective pathway to functionalized benzofurans under mild conditions. rsc.org This approach involves generating phosphorus ylides in situ, which then react with ester functionalities within the same molecule to construct the benzofuran ring. rsc.org For instance, Hercouet and Le Corre reported that the intramolecular condensation of o-acyloxybenzylidenetriphenylphosphoranes leads to the formation of the benzofuran ring in an aprotic medium like toluene. mdpi.comresearchgate.net This intramolecular cyclization is a key step in creating the heterocyclic system.

In the synthesis of 2-phenylbenzofurans via the Wittig reaction, the formation of 3-benzoyl-2-phenylbenzofurans has been observed as an unexpected but significant side reaction. mdpi.comresearchgate.net Research has shown that when reacting 2-hydroxybenzyltriphenylphosphonium bromide with various benzoyl chlorides, in addition to the expected 2-phenylbenzofurans, 3-benzoyl-2-phenylbenzofuran derivatives are also formed. researchgate.net The formation of these 3-acyl isomers is believed to proceed through the acylation of the ylide intermediate. mdpi.comresearchgate.net

The key intermediate leading to these 3-benzoyl derivatives is the o-[(benzoyloxy)benzyl]-triphenyl-phosphorane. mdpi.com It is proposed that this intermediate undergoes a benzoyl group migration. mdpi.com The yields of these 3-benzoyl-2-phenylbenzofuran derivatives are notably higher when the benzoyl chloride used possesses electron-withdrawing groups compared to those with electron-donating groups. researchgate.net This reaction provides a direct, one-pot method for preparing deactivated 3-benzoyl-2-phenylbenzofuran compounds, which are otherwise difficult to synthesize through direct acylation of 2-phenylbenzofurans. researchgate.net

Table 1: Formation of 3-Acyl Isomers in Wittig Reaction This table is interactive. You can sort and filter the data.

| Starting Intermediate | Reagent | Product 1 | Product 2 |

|---|

Source: mdpi.com

An alternative synthetic route to 2-phenylbenzofurans involves the chemical conversion of 3-phenylcoumarins. researchgate.netclockss.org This transformation is significant as both 2-phenylbenzofurans and 3-phenylcoumarins are classes of naturally occurring compounds with distinct biogenetic origins. clockss.org The conversion provides a practical method for synthesizing various this compound derivatives, including naturally occurring phytoalexins like vignafuran. researchgate.net

The conversion of 3-phenylcoumarin (B1362560) to this compound is characterized by the loss of a carbon unit. researchgate.netclockss.org One described mechanism involves the treatment of a 2-hydroxy-isoflav-3-ene with acid, which yields the 2-arylbenzofuran. researchgate.net Another pathway describes the chemical conversion of (E)-β-[2-hydroxylphenylethylene]benzeneethanol into this compound using the oxidizing agent 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). clockss.org The proposed mechanism initiates with the abstraction of a hydride from the allylic position of the diol starting material, followed by deprotonation of the phenolic hydroxyl group to form an o-quinonemethide intermediate. clockss.org This process ultimately leads to the formation of the this compound. clockss.org In some cases, this reaction can produce dimeric by-products, which can subsequently be converted to the desired this compound derivative upon acid hydrolysis. clockss.org

A highly efficient method for converting 3-arylcoumarins to 2-arylbenzofurans is through a copper-catalyzed decarboxylative intramolecular C-O coupling reaction. rsc.org This one-pot reaction is performed under aerobic conditions using a catalytic system of cupric chloride and 1,10-phenanthroline. rsc.org This method has been successfully applied to a variety of 3-arylcoumarins, yielding the corresponding 2-arylbenzofurans in yields ranging from 26% to 84%. rsc.org

Mechanistic studies suggest a three-step process for this transformation:

Base-mediated hydrolytic ring opening of the coumarin. acs.org

Copper–oxygen co-initiated radical decarboxylation. acs.org

Copper-catalyzed C-O cross-coupling to form the benzofuran ring. acs.org

This decarboxylative coupling strategy is powerful because it utilizes readily available carboxylic acids and generates CO2 as the only significant byproduct. acs.org

Table 2: Copper-Catalyzed Synthesis of 2-Arylbenzofurans from 3-Arylcoumarins This table is interactive. You can sort and filter the data.

| Catalyst System | Conditions | Starting Material | Product | Yield Range |

|---|

Source: rsc.org

Synthesis from o-Iodophenol and Terminal Alkynes

A prevalent and effective method for synthesizing 2-substituted benzofurans, including this compound, is the palladium-catalyzed coupling and subsequent cyclization of o-iodophenols with terminal alkynes. koreascience.kr This reaction, often a variation of the Sonogashira coupling, provides a direct route to the benzofuran core under relatively mild conditions. wikipedia.org The process typically involves the reaction of an o-iodophenol with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst and a base. koreascience.krresearchgate.net

Initially, a Sonogashira cross-coupling reaction occurs between the o-iodophenol and the terminal alkyne to form a 2-alkynylphenol intermediate. researchgate.net This is followed by an intramolecular cyclization (heteroannulation) to yield the final benzofuran product. koreascience.kr This one-pot cascade method is valued for its operational simplicity and the ability to tolerate a wide range of functional groups on both the alkyne and the phenol (B47542), allowing for the synthesis of diverse 2-substituted benzofuran derivatives. koreascience.kracs.org

Researchers have developed ligand- and copper-free systems to enhance the environmental friendliness and ease of the procedure. koreascience.kr One such system employs a recyclable palladium catalyst supported on nano-sized carbon balls (Pd-NCB), which facilitates the reaction cleanly and can be reused multiple times without significant loss of activity. koreascience.kr The reaction conditions are generally mild, and the process has been shown to be scalable. nih.gov

The scope of the reaction has been demonstrated with various terminal alkynes, leading to a range of 2-substituted benzofurans. The results under optimized conditions using a Pd-NCB catalyst are summarized below.

Table 1: Synthesis of 2-Substituted Benzofurans from o-Iodophenol and Terminal Alkynes Reaction Conditions: o-Iodophenol (0.5 mmol), terminal alkyne (1.0 mmol), K₂CO₃ (1.0 mmol), Pd-NCB (0.0125 mmol), in DMF (10 mL) at 110 °C for 4 hours. koreascience.kr

| Entry | Terminal Alkyne (R) | Product | Yield (%) |

| 1 | Phenyl | This compound | 95 |

| 2 | 4-Methylphenyl | 2-(p-Tolyl)benzofuran | 93 |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzofuran | 96 |

| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)benzofuran | 91 |

| 5 | 2-Thienyl | 2-(Thiophen-2-yl)benzofuran | 87 |

| 6 | n-Hexyl | 2-Pentylbenzofuran | 81 |

Transition Metal-Catalyzed Syntheses

Palladium catalysis is a cornerstone in the synthesis of benzofurans, offering multiple pathways to construct and functionalize the heterocyclic core with high levels of control and efficiency. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysts are employed in a wide array of reactions, including cross-couplings, C-H activation, and tandem sequences, to build the this compound structure. nih.govmdpi.com

Palladium-catalyzed oxidative C-H arylation represents a powerful tool for synthesizing 2-arylbenzofurans directly from the parent benzofuran heterocycle. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials like iodo- or bromobenzofurans. nih.gov The reaction involves the direct coupling of a C-H bond in the benzofuran ring with an arylating agent in the presence of a palladium catalyst and an oxidant. nih.gov

The regioselectivity of the arylation (at the C2 or C3 position) can be influenced by the reaction conditions, particularly the choice of oxidant and the acidity of the medium. nih.gov For instance, studies have shown that using a heteropoly acid like H₄PMo₁₁VO₄₀ as the oxidant in acidic conditions strongly favors the formation of the this compound isomer. nih.gov In contrast, non-acidic conditions may lead to mixtures of 2- and 3-phenylbenzofuran. nih.gov

A notable method involves the C-H arylation of benzofuran with triarylantimony difluorides (Ar₃SbF₂). mdpi.comsemanticscholar.org This reaction proceeds smoothly under aerobic conditions using Pd(OAc)₂ as the catalyst and CuCl₂ as a co-oxidant, affording 2-arylbenzofurans in moderate to high yields. mdpi.comsemanticscholar.org The reaction is regioselective for the C2 position of the benzofuran ring. mdpi.com

Table 2: Pd-Catalyzed C-H Arylation of Benzofuran with Triarylantimony Difluorides Reaction Conditions: Benzofuran (0.5 mmol), Ar₃SbF₂ (0.5 mmol), Pd(OAc)₂ (5 mol%), CuCl₂ (2 eq.), in 1,2-DCE at 80 °C under aerobic conditions. mdpi.comsemanticscholar.org

| Entry | Aryl Group (Ar) in Ar₃SbF₂ | Product | Yield (%) |

| 1 | Phenyl | This compound | 83 |

| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzofuran | 60 |

| 3 | 4-Fluorophenyl | 2-(4-Fluorophenyl)benzofuran | 91 |

| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)benzofuran | 85 |

| 5 | 4-(Trifluoromethyl)phenyl | 2-(4-(Trifluoromethyl)phenyl)benzofuran | 25 |

| 6 | 2-Methylphenyl | 2-(o-Tolyl)benzofuran | 62 |

Three-component coupling reactions catalyzed by palladium offer a sophisticated route to highly substituted aromatic compounds. nih.gov A specific strategy involves the coupling of aryl iodides, alkyl halides, and heteroarenes under palladium and norbornene co-catalysis. nih.gov This reaction forges an aryl-heteroaryl bond while simultaneously introducing an alkyl group at the ortho position of the original aryl iodide. nih.gov

While the primary examples often involve heterocycles like oxazoles, thiazoles, and thiophenes, the fundamental mechanism can be applied to the synthesis of precursors for this compound. nih.gov For example, a related palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been demonstrated, showcasing the catalyst's ability to functionalize the ortho C-H bond. nih.govcapes.gov.br The synthesis of a this compound derivative via this route would involve the coupling of an appropriately substituted o-halophenol precursor that undergoes concomitant alkylation.

A direct and atom-economical approach to benzofurans involves the palladium-catalyzed oxidative annulation of phenols and olefins. nih.govnih.gov This method allows for the construction of the benzofuran ring system from readily available starting materials. nih.gov The reaction typically involves the coupling of a phenol with an α,β-unsaturated carboxylic acid or a simple olefin. nih.govnih.gov

In one pathway, the reaction between a phenol and an alkenylcarboxylic acid proceeds via C-H activation of the phenol, insertion of the olefin, and subsequent decarboxylation and cyclization to yield the benzofuran product. nih.gov The regioselectivity can be controlled based on the substitution pattern of the phenol precursor. nih.gov This strategy has been successfully applied to generate a library of 2,3-disubstituted benzofurans. nih.gov

Another variation involves the reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds through a tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence to form 2-arylbenzofurans. nih.govrsc.org

While palladium-catalyzed dehalogenation can be a useful transformation, it is not typically a primary method for synthesizing the this compound core. Instead, halogenated benzofurans, such as 2-(4-bromophenyl)benzofuran (B12281498), are more commonly used as versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. nih.gov

A prominent example is the Suzuki cross-coupling reaction. A 2-arylbenzofuran bearing a bromo-substituent can be coupled with various arylboronic acids to introduce additional aryl groups, creating complex biaryl structures. nih.gov For instance, 2-(4-bromophenyl)benzofuran can be synthesized and then subjected to Suzuki coupling with different arylboronic acids. nih.gov This two-step sequence allows for the modular synthesis of diverse derivatives. The reaction is typically performed in the presence of a palladium catalyst and a base in an aqueous medium, providing good to excellent yields of the coupled products. nih.gov This highlights the role of palladium in the modification of a pre-formed, halogenated benzofuran skeleton rather than its de novo synthesis by dehalogenation. nih.gov

Other Metal-Catalyzed Methodologies

Beyond traditional cross-coupling reactions, the synthesis of this compound has benefited from the development of specialized metal-catalyzed techniques. These include the use of advanced nanocatalysts and the strategic application of promoters to enhance reaction efficiency and selectivity.

Nanocatalyst Applications in this compound Tandem Reactions

The use of heterogeneous nanocatalysts represents a significant advancement in the synthesis of this compound, particularly in one-pot tandem reactions. These catalysts offer high activity, selectivity, and the advantage of being easily separable and recyclable.

A notable example is the development of a hybrid nanocatalyst composed of copper-doped palladium-iron(II,III) oxide (Cu-doped Pd–Fe3O4). rsc.org This magnetically recyclable nanocomposite has been successfully employed for the tandem synthesis of this compound from 2-iodophenol (B132878) and phenylpropiolic acid. rsc.org The synthesis of the catalyst itself involves a one-pot method using controlled thermal decomposition of iron pentacarbonyl (Fe(CO)5) and the reduction of palladium(II) acetate (B1210297) (Pd(OAc)2) and copper(II) acetylacetonate (B107027) (Cu(acac)2). rsc.org Researchers have reported that these Cu-doped Pd–Fe3O4 nanocatalysts are superior to previously documented catalysts for this specific tandem reaction. rsc.org

Another sophisticated system involves a potassium-doped palladium-copper (PdCu-Pd-Cu@C) nanocatalyst synthesized via a non-solvent method. researchgate.net This catalyst demonstrated high conversion rates in the tandem synthesis of this compound. researchgate.net The study highlighted that while an undoped PdCu-PdCu@C catalyst could achieve high conversion, its selectivity was significantly lower than the potassium-doped version, underscoring the critical role of the alkali metal promoter. researchgate.net

Table 1: Performance of Various Nanocatalysts in this compound Tandem Synthesis This table is interactive. You can sort and filter the data.

| Catalyst | Promoter | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| Cu-doped Pd–Fe3O4 | None | High | High | rsc.org |

| PdCu-PdCu@C | None | >99 | Lower than K-doped | researchgate.net |

| K-doped PdCu-Pd-Cu@C | Potassium (K) | >99 | High | researchgate.net |

| Na-doped PdCu-Pd-Cu@C | Sodium (Na) | >99 | Lower than K-doped | researchgate.net |

| Cs-doped PdCu-Pd-Cu@C | Cesium (Cs) | >99 | Lower than K-doped | researchgate.net |

| Commercial Cu2O | None | No conversion | N/A | researchgate.net |

| Commercial CuO | None | No conversion | N/A | researchgate.net |

Mechanistic Role of Alkali Metal Promoters in Catalytic Reactions

Alkali metal promoters are widely used in heterogeneous catalysis to improve activity, selectivity, and stability. nih.gov Their mechanisms of action are multifaceted and can include altering the electronic properties of the primary catalyst, enhancing the basicity of the catalyst surface, and influencing the adsorption of reactants. nih.govicm.edu.pl

In the context of this compound synthesis, the promotional effect of alkali metals is clearly demonstrated in the K-doped PdCu-Pd-Cu@C nanocatalyst system. researchgate.net While sodium (Na) and cesium (Cs) were also tested as promoters, potassium (K) yielded the highest selectivity. researchgate.net This suggests a synergistic effect between palladium, copper, and potassium. researchgate.net The general principles of alkali promotion suggest that potassium likely modifies the electronic properties of the Pd/Cu active sites. nih.gov This electronic perturbation can affect the catalyst's ability to activate reactants and can influence the strength of adsorption of intermediates on the catalyst surface, thereby directing the reaction pathway towards the desired this compound product and suppressing the formation of by-products. researchgate.netnih.gov For instance, in other catalytic systems like CO2 hydrogenation over iron-based catalysts, alkali promoters are known to enhance catalyst basicity, which is crucial for CO2 adsorption, and to suppress the activation of hydrogen. nih.gov A similar modulation of reactant adsorption and activation is likely at play in the selective synthesis of this compound.

Optimization of Reaction Conditions for this compound Synthesis

Achieving optimal yields and purity in the synthesis of this compound and its derivatives requires careful optimization of various reaction parameters. Key factors that are typically screened include the choice of catalyst, base, solvent, and reaction temperature.

A systematic optimization was performed for the synthesis of 2-arylbenzofurans via a domino Sonogashira coupling followed by a Cacchi-type annulation of 2-iodophenol with terminal alkynes. researchgate.net Using a palladium catalyst supported on silk fibroin (Pd/SF), researchers tested multiple variables to maximize product yield. researchgate.net The study found that the best performance was achieved at 90 °C with a low metal loading of 0.25 mol%. The optimal conditions involved using triethylamine (B128534) as the base in a mixed solvent system of water and ethanol (B145695) (H2O/EtOH, 3:2 v/v) under copper-free conditions. researchgate.net

Similarly, in the development of a cascade cyclization to produce aminobenzofuran derivatives, conditions were meticulously optimized. nih.gov Starting with ortho-hydroxy α-aminosulfone and 2-bromo-1,3-indandione, various bases and solvents were screened. The study identified 4-dimethylaminopyridine (B28879) (DMAP) as the optimal base and dichloroethane (DCE) as the most effective solvent, leading to a product yield of 85% at room temperature. nih.gov

Table 2: Example of Reaction Condition Optimization for 2-Arylbenzofuran Synthesis This table is interactive. You can sort and filter the data.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (1) | Et3N | DMF | 80 | 75 | researchgate.net |

| 2 | PdCl2(PPh3)2 (1) | Et3N | DMF | 80 | 82 | researchgate.net |

| 3 | Pd/C (1) | Et3N | DMF | 80 | 60 | researchgate.net |

| 4 | Pd/SF (0.25) | Et3N | H2O/EtOH | 90 | 95 | researchgate.net |

| 5 | Pd/SF (0.25) | K2CO3 | H2O/EtOH | 90 | 65 | researchgate.net |

| 6 | Pd/SF (0.25) | DBU | H2O/EtOH | 90 | 78 | researchgate.net |

| 7 | Pd/SF (0.25) | Et3N | Toluene | 90 | 55 | researchgate.net |

| 8 | Pd/SF (0.25) | Et3N | H2O/EtOH | 70 | 80 | researchgate.net |

Structural Modification Strategies for this compound Derivatives

The this compound scaffold serves as a versatile template for structural modifications aimed at tuning its physicochemical and biological properties. Strategic placement of various functional groups on both the benzofuran core and the C-2 phenyl ring can lead to derivatives with enhanced or specific activities.

Structure-activity relationship (SAR) studies on benzofuran derivatives have revealed that substitutions at the C-2 position are often crucial for cytotoxic activity against cancer cells. nih.gov Modifications include the introduction of ester groups or various heterocyclic rings. nih.gov For example, the addition of a benzofuran group to 6-(hexamethyleneamino)amiloride (6-HMA) resulted in a compound with higher potency as a urokinase-type plasminogen activator (uPA) inhibitor. nih.gov Further modification by adding a fluorine atom at the 4-position of the 2-benzofuranyl ring led to a two-fold increase in potency. nih.gov

Other key modification strategies include:

Hydroxyl Group Placement: The presence of a hydroxyl group, particularly at the C-7 position, can contribute significantly to pharmacophore interactions. nih.gov In studies of antioxidant properties, the presence of a 4'-OH moiety on the phenyl ring was identified as a key feature for potent free radical scavenging activity, making the derivative a promising lead compound. nih.govrsc.org

Methylation: The methylation of hydroxyl groups can have a significant impact on bioactivity. In the context of antioxidant activity, methylation generally leads to a decrease in the O–H bond dissociation enthalpy (BDE), which can alter the primary mechanism of action. nih.govrsc.org

Halogenation: The introduction of halogen atoms can have variable effects. While the addition of a single fluorine atom was shown to increase potency in one case, other studies have found that incorporating halogen-substituted rings can be detrimental to cytotoxic activity. nih.gov For instance, a derivative with two halogen-substituted rings and no methoxy (B1213986) group showed a complete lack of cytotoxicity. nih.gov

These findings highlight that structural modifications must be carefully considered, as even small changes can lead to profound differences in the biological or chemical properties of the this compound derivative.

Table 3: Summary of Structural Modification Strategies and Their Effects This table is interactive. You can sort and filter the data.

| Modification Site | Functional Group/Change | Observed Effect | Context | Source |

|---|---|---|---|---|

| C-2 Position | Ester or Heterocyclic Rings | Crucial for cytotoxic activity | Anticancer Activity | nih.gov |

| Phenyl Ring (4'-position) | Hydroxyl (-OH) group | Potent antioxidant activity | Antioxidant Activity | nih.govrsc.org |

| Phenyl Ring (4-position) | Fluorine (-F) atom | 2-fold increase in inhibitory potency | uPA Inhibition | nih.gov |

| Benzofuran Core (C-7) | Hydroxyl (-OH) group | Enhances pharmacophore interactions | Antimitotic Activity | nih.gov |

| General | Methylation of -OH groups | Decreases Bond Dissociation Enthalpy (BDE) | Antioxidant Activity | nih.govrsc.org |

| General | Multiple Halogen-Substituted Rings | Detrimental to activity; loss of cytotoxicity | Anticancer Activity | nih.gov |

Advanced Spectroscopic and Computational Analysis of 2 Phenylbenzofuran

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in 2-Phenylbenzofuran. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each unique hydrogen and carbon atom within the molecule.

Detailed ¹H and ¹³C NMR spectral data for this compound have been reported in deuterated chloroform (B151607) (CDCl₃). nih.govspectrabase.com The ¹H NMR spectrum exhibits distinct signals for the aromatic protons. Specifically, the protons on the phenyl ring and the benzofuran (B130515) core resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. nih.govspectrabase.com The ¹³C NMR spectrum shows characteristic chemical shifts for the 14 carbon atoms of the molecule, with the carbons of the aromatic rings appearing in the range of approximately δ 100 to 156 ppm. nih.govspectrabase.com

| ¹H NMR Data (400 MHz) | ¹³C NMR Data (100 MHz) | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment Notes | Chemical Shift (ppm) | Assignment Notes |

| 7.92-7.90 (m, 2H) | Aromatic Protons | 155.9 | Aromatic/Heterocyclic Carbon |

| 7.62-7.61 (m, 1H) | Aromatic Proton | 154.9 | Aromatic/Heterocyclic Carbon |

| 7.57-7.55 (m, 1H) | Aromatic Proton | 130.5 | Aromatic Carbon |

| 7.50-7.46 (m, 2H) | Aromatic Protons | 129.2 | Aromatic Carbon |

| 7.40-7.37 (m, 1H) | Aromatic Proton | 128.8 | Aromatic Carbon |

| 7.30-7.24 (m, 2H) | Aromatic Protons | 128.6 | Aromatic Carbon |

| 7.06 (d, J=0.7 Hz, 1H) | Aromatic Proton | 125.0 | Aromatic Carbon |

| 124.3 | Aromatic Carbon | ||

| 122.9 | Aromatic Carbon | ||

| 120.9 | Aromatic Carbon | ||

| 111.2 | Aromatic/Heterocyclic Carbon | ||

| 101.3 | Aromatic/Heterocyclic Carbon |

Mass Spectrometry (MS), including HR-ESI-MS and UPLC-ESI-Q-TOF-MS/MS

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns under ionization. The molecular formula of this compound is C₁₄H₁₀O, corresponding to a molecular weight of approximately 194.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which for this compound is 194.073164938 Da. nih.gov

Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS/MS) are powerful methods for the analysis of benzofuran derivatives. researchgate.netnih.gov Under electron ionization (EI), aromatic compounds like this compound typically show a strong molecular ion peak due to the stability of the aromatic system. libretexts.org The fragmentation of 2-aroylbenzofuran derivatives, which are structurally related, often involves the loss of small molecules like carbon monoxide (CO) and benzene (B151609) (C₆H₆). researchgate.netnih.gov The fragmentation of the this compound cation is a subject of study in tandem mass spectrometry experiments to differentiate isomers. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, typically recorded as a film cast from chloroform, reveals characteristic absorption bands. nih.gov Key expected absorptions include:

Aromatic C-H stretching: These vibrations are expected in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands are anticipated in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon stretching within the phenyl and benzofuran rings.

C-O-C stretching: The aryl-ether linkage of the benzofuran ring will exhibit a strong C-O stretching band, typically in the 1270-1230 cm⁻¹ (asymmetric) and 1070-1020 cm⁻¹ (symmetric) regions.

Out-of-plane C-H bending: These bands, which are indicative of the substitution pattern on the aromatic rings, appear in the 900-675 cm⁻¹ region.

Ultraviolet (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of this compound, extending over the benzofuran core and the phenyl ring, is expected to show strong UV absorption. The spectrum has been recorded in methanol, and conjugation of the phenyl ring with the benzofuran system shifts the absorption maxima to longer wavelengths compared to the individual chromophores. spectrabase.comresearchgate.net The absorption is due to π → π* transitions within the conjugated system.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental spectroscopic methods. These theoretical approaches allow for the calculation of molecular properties, providing deeper insights into the structure, stability, and electronic nature of this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively used to investigate the properties of this compound and its derivatives. mdpi.comnist.gov These studies employ various functionals and basis sets to model the molecule's behavior.

Commonly used functionals include the Generalized Gradient Approximation (GGA) functional PBE, as well as hybrid functionals like B3LYP. mdpi.comnist.gov Basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) are frequently employed to achieve a balance between computational cost and accuracy. mdpi.comnist.gov

DFT calculations provide optimized geometries of this compound, including bond lengths and bond angles, which show good agreement with experimental data. mdpi.com A key structural feature is the dihedral angle between the benzofuran and phenyl rings, which is calculated to be very small, indicating a high degree of planarity in the molecule. mdpi.com This pseudo-planar geometry facilitates π-electron delocalization across the entire molecular framework. mdpi.com Furthermore, DFT is used to calculate a range of electronic properties, including molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and global and local reactivity descriptors, which are crucial for understanding the molecule's reactivity and potential applications in materials science. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations provide critical insights into their interactions with biological targets. nih.govniscpr.res.in

In one study, MD simulations were employed to understand how a this compound derivative (compound 16) inhibits butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov The simulations revealed that the compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, showing a favorable interaction energy that was consistent with experimental data. nih.gov

More recently, MD simulations have been used to investigate the potential of 2-arylbenzofuran derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the virus's replication cycle. niscpr.res.in Following molecular docking calculations, MD simulations of up to 30 nanoseconds were performed on the top-scoring ligand-receptor complexes to assess their stability and interaction patterns. The results showed that the ligands remained stably within the receptor's binding pocket throughout the simulation, indicating a persistent interaction. niscpr.res.in

Quantum-Chemical Descriptors in QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netphyschemres.orgnih.gov For this compound derivatives, QSAR studies utilize quantum-chemical descriptors to develop models that can predict their activity. researchgate.netphyschemres.org These descriptors are numerical values derived from the molecular structure that encode electronic, steric, and geometric features. hufocw.orgnih.gov

The process involves optimizing the geometry of the this compound derivatives, often using DFT methods, and then calculating a set of descriptors. physchemres.org These can include electronic descriptors like HOMO-LUMO energies and atomic charges, as well as other parameters. nih.govphyschemres.org By using statistical techniques like multiple linear regression, a mathematical model is built to correlate these descriptors with the observed biological activity, such as enzyme inhibition or antioxidant capacity. researchgate.netphyschemres.org The statistical quality of these QSAR models is crucial and is assessed using various parameters to ensure their robustness and predictive power. physchemres.orgufv.br

The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental quantum-chemical descriptors. nih.govphyschemres.orgsciensage.info According to Frontier Orbital Theory, the HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. sciensage.infoucsb.edu Therefore, the energies of these orbitals are critical for understanding the chemical reactivity of this compound. physchemres.org

The HOMO and LUMO energies, and the gap between them (the HOMO-LUMO gap), are widely used to explain the antioxidant activities of this compound derivatives. nih.gov A higher HOMO energy suggests a greater ability to donate an electron, which is a key step in many antioxidant mechanisms. nih.govnih.gov The HOMO-LUMO gap is an indicator of molecular stability; a smaller gap generally implies higher reactivity. sciensage.info These descriptors are calculated using DFT methods and are essential inputs for QSAR models. researchgate.netnih.gov The distribution of HOMO and LUMO orbitals across the molecule, typically delocalized over the benzofuran and phenyl fragments, is also analyzed to understand electronic behavior. nih.gov

Atomic charges describe the distribution of electrons within a molecule and are key indicators of its electrostatic properties. physchemres.org For this compound, calculating atomic charges helps to identify the electrophilic and nucleophilic sites, providing insight into how the molecule will interact with other species. researchgate.net

These charges are calculated using population analysis methods after the molecular geometry has been optimized. Common methods include Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), which are carried out as part of DFT calculations. researchgate.netphyschemres.org The resulting atomic charges serve as important local reactivity descriptors in QSAR studies. researchgate.netnih.gov By understanding the charge distribution, researchers can better predict the intermolecular interactions that govern biological activity, such as the binding of this compound derivatives to a protein's active site. physchemres.org

Ionization Potential and Electron Affinity

In the computational analysis of this compound and its derivatives, the ionization potential (IP or Io) and electron affinity (A) are fundamental quantum chemical descriptors that provide insight into the molecule's reactivity. nih.gov The ionization potential represents the energy required to remove an electron from a molecule, while electron affinity is the energy released when a molecule accepts an electron. nih.govwikipedia.org These parameters are crucial for understanding the electron-donating and accepting capabilities of the compound.

Within the framework of Density Functional Theory (DFT), these properties can be approximated using the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Based on Koopmans' theorem and the finite difference approximation, the ionization potential and electron affinity are calculated using the following equations: nih.gov

Ionization Potential (Io) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Here, EHOMO and ELUMO represent the energies of the HOMO and LUMO, respectively. nih.gov These calculations are instrumental in predicting how this compound and its analogues will behave in chemical reactions, particularly in processes involving electron transfer, such as antioxidant mechanisms. nih.govrsc.org For instance, the single electron transfer-proton transfer (SET-PT) pathway in antioxidant activity is characterized by the ionization potential. nih.gov

Global Hardness, Electronegativity, and Chemical Potential

Building upon the concepts of ionization potential and electron affinity, a set of global reactivity descriptors can be calculated for this compound. These include global hardness (η), electronegativity (χ), and chemical potential (μ).

Electronegativity (χ) : This parameter measures the tendency of a molecule to attract electrons. nih.govresearchgate.net It is the negative of the chemical potential. researchgate.net In antioxidant studies, a lower value of electronegativity is often associated with better reactivity for scavenging free radicals. nih.gov

Chemical Potential (μ) : This descriptor is equivalent to the negative of electronegativity and indicates the "escaping tendency" of an electron from a stable system. nih.gov

Global Hardness (η) : This property measures the molecule's resistance to changes in its electron distribution or charge transfer. physchemres.org A large energy gap between the HOMO and LUMO corresponds to a high hardness value, indicating greater stability and lower reactivity.

These descriptors are mathematically defined as follows: nih.gov

Electronegativity (χ) ≈ (Io + A) / 2

Chemical Potential (μ) ≈ -(Io + A) / 2

Global Hardness (η) ≈ (Io - A) / 2

Theoretical calculations using DFT methods have been performed to determine these values for this compound. A study utilizing the 6-31G(d,p) basis set provided the following values for electronegativity and chemical hardness using different functionals. physchemres.org

| Parameter | GGA-PBE | BVP86 | meta-GGA-TPSS |

|---|---|---|---|

| Electronegativity χ (eV) | 3.377 | 3.471 | 3.307 |

| Chemical hardness η (eV) | 1.492 | 1.489 | 1.548 |

Fukui Chemical Parameters

Fukui chemical parameters, or Fukui functions, are essential tools in computational chemistry for identifying the most reactive sites within a molecule. nih.gov These functions quantify the change in electron density at a specific point in the molecule when the total number of electrons is modified. youtube.com This allows for the prediction of where a molecule is most susceptible to electrophilic or nucleophilic attack.

The condensed Fukui functions provide information on local reactivity, indicating which atoms are more likely to participate in a chemical reaction. nih.gov There are two primary Fukui functions:

f+ : Predicts the site for a nucleophilic attack (where an electron is added).

f- : Predicts the site for an electrophilic attack (where an electron is removed).

An atom with a high Fukui function value is considered the most reactive site for the corresponding type of attack. nih.gov These parameters are derived from the electron populations of the molecule in its neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states. youtube.com In studies of this compound derivatives, Fukui parameters are used to explain their antioxidant activities by identifying the specific atoms involved in the electron and hydrogen atom transfer processes. nih.gov

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding the structural basis of ligand-protein interactions and for designing new therapeutic agents. Numerous studies have employed molecular docking to investigate how derivatives of the this compound scaffold interact with various biological targets.

These studies reveal that the this compound core can be modified to achieve selective inhibition of different enzymes implicated in a range of diseases. For example, derivatives have been designed and evaluated as inhibitors for targets in bacterial infections, Alzheimer's disease, and cancer. nih.govnih.govtandfonline.comatmiyauni.ac.in Docking simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding site, which are crucial for biological activity. nih.govnih.gov

The following table summarizes the findings from various molecular docking studies involving this compound derivatives.

| This compound Derivative Type | Protein Target | PDB Code | Key Interacting Residues | Therapeutic Area |

|---|---|---|---|---|

| 2-phenyl-benzofuran-3-carboxamide | Staphylococcus aureus Sortase A (SrtA) | 2KID | Cys184, Trp194, Arg197 | Antibacterial nih.govresearchgate.net |

| Substituted 2-phenylbenzofurans | Butyrylcholinesterase (BChE) | 6EP4 | Binds to Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) | Alzheimer's Disease nih.govtandfonline.com |

| Substituted 2-arylbenzofurans | Acetylcholinesterase (AChE) | 6O4W | Not specified | Alzheimer's Disease tandfonline.com |

| Substituted 2-arylbenzofurans | β-secretase 1 (BACE1) | 4IVS | Not specified | Alzheimer's Disease tandfonline.com |

| Benzofuran-thiazole hybrids | Matrix Metalloproteinase-2 (MMP-2) | 1HOV | LEU124, GLY153, TYR180, ARG126, ALA149 | Anticancer atmiyauni.ac.in |

| Benzofuran-triazine hybrids | Dihydrofolate reductase (DHFR) | Not specified | Interacts via H-bonds and hydrophobic interactions | Antibacterial nih.gov |

Pharmacological and Biological Activities of 2 Phenylbenzofuran Derivatives

Antioxidant Activities

The antioxidant capabilities of 2-phenylbenzofuran derivatives are primarily attributed to their ability to scavenge free radicals. nih.govrsc.orgresearchgate.netnih.gov This activity is crucial in mitigating the cellular damage caused by reactive oxygen species (ROS), which are implicated in a wide range of diseases. researchgate.net The core structure, consisting of a benzofuran (B130515) nucleus linked to a phenyl ring at the second position, provides a scaffold for various substitutions that modulate their antioxidant efficacy. nih.govresearchgate.net

Free Radical Scavenging Mechanisms

This compound derivatives employ several chemical pathways to exert their antioxidant effects. The principal mechanisms include Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical-Adduct-Formation (RAF). The operative mechanism is often influenced by the surrounding environment, such as the solvent. nih.govresearchgate.netnih.gov

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway through which this compound derivatives neutralize free radicals. nih.govresearchgate.net This process involves the direct transfer of a hydrogen atom from the hydroxyl group (O-H) of the antioxidant molecule to a free radical. nih.gov The efficacy of the HAT mechanism is largely determined by the homolytic bond dissociation enthalpy (BDE) of the O-H bond. nih.govrsc.orgnih.gov A lower BDE facilitates the donation of the hydrogen atom, thereby enhancing the antioxidant activity. Computational studies, specifically using density functional theory (DFT), have shown that in the gaseous phase, the antioxidant activity of stilbenoid-type this compound derivatives, such as stemofurans, is predominantly controlled by the BDE, confirming the HAT mechanism as the primary pathway in this state. nih.govrsc.orgresearchgate.netnih.gov The structure-activity relationship suggests that modifications to the molecule, such as methylation, can lead to a decrease in the BDE. rsc.orgresearchgate.netnih.gov

In the presence of solvents, particularly polar ones like water, methanol, and acetone, the antioxidant action of this compound derivatives often shifts to the Sequential Proton Loss Electron Transfer (SPLET) pathway. nih.govrsc.orgresearchgate.netnih.gov This mechanism involves a two-step process. nih.gov First, the this compound molecule undergoes deprotonation to form an anion (R-O⁻). nih.gov In the second step, this anion transfers an electron to the free radical, neutralizing it. nih.gov The favorability of the SPLET mechanism is governed by thermodynamic parameters such as proton affinity (PA) and electron transfer enthalpy (ETE). nih.gov Studies have indicated that for many this compound derivatives, the hydroxyl groups have the lowest proton affinity enthalpy in solvents, making the SPLET pathway the most likely antioxidant mechanism in these environments. nih.govrsc.orgresearchgate.netnih.gov

Beyond pathways involving hydrogen or electron transfer, this compound derivatives can also act as antioxidants through non-redox mechanisms, such as the Radical-Adduct-Formation (RAF) reaction. nih.gov In this process, the antioxidant molecule forms a stable adduct with the free radical. nih.gov For example, when reacting with the DPPH radical, 2-phenylbenzofurans like moracin C and iso-moracin C have been shown to form moracin C-DPPH adducts. nih.gov Furthermore, the reaction can also lead to the formation of dimers, such as moracin C-moracin C. nih.gov This pathway demonstrates that these compounds can neutralize radicals by forming larger, more stable molecules, and this mechanism is not significantly affected by the position of double bonds in the side chain. nih.gov

Evaluation of Antioxidant Potential

The antioxidant potential of this compound derivatives is commonly assessed using various in vitro assays. These tests provide quantitative data on the radical-scavenging efficacy of these compounds, allowing for comparison and structure-activity relationship studies.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of this compound derivatives. nih.govresearchgate.net This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Several this compound derivatives have demonstrated significant activity in this assay. For instance, two compounds named regiafurans A and B showed remarkable IC₅₀ values of 1.9–2.4 μg/mL. researchgate.net This potency is comparable to that of the well-known antioxidant standard, trolox, which has an IC₅₀ value of 1.1 μg/mL. researchgate.net Kinetic studies have also shown that these compounds interact with DPPH radicals through a process involving two intermediates and one transition state. nih.govrsc.orgresearchgate.netnih.gov From both thermodynamic and kinetic perspectives, the presence of a 4'-OH moiety has been identified as a key feature for potent antioxidant activity, with stemofuran U being highlighted as a particularly promising compound. nih.govrsc.orgresearchgate.netnih.gov

| Compound | DPPH Radical Scavenging Activity (IC₅₀ in µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |

|---|---|---|---|

| Regiafuran A | 1.9 | Trolox | 1.1 |

| Regiafuran B | 2.4 | Trolox | 1.1 |

Superoxide Radical Inhibition

The superoxide radical (O₂⁻•) is a primary reactive oxygen species (ROS) that can lead to cellular damage if not effectively neutralized. Certain this compound derivatives have demonstrated the ability to scavenge these radicals. For instance, a comparative study of two isomeric 2-phenylbenzofurans, moracin C and iso-moracin C, revealed their potential as superoxide radical inhibitors. Both compounds were found to inhibit superoxide radicals in a manner that is dependent on their concentration.

In this study, iso-moracin C exhibited a greater superoxide radical scavenging activity, with a half-maximal inhibitory concentration (IC₅₀) of 105.8 µM, compared to moracin C, which had an IC₅₀ of 131.9 µM. This suggests that subtle structural differences, such as the position of a double bond in a substituent, can influence the antioxidant efficacy of these compounds.

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| Moracin C | 131.9 |

| Iso-moracin C | 105.8 |

Cu²⁺-Reducing Power (CUPRAC Assay)

The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is a method used to determine the total antioxidant capacity of a substance. This assay is based on the ability of an antioxidant to reduce the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺). The degree of color change is proportional to the antioxidant capacity of the sample. This electron transfer-based method is relevant for assessing the potential of phenolic compounds, including this compound derivatives, to act as antioxidants under physiological conditions.

Research on moracin C and iso-moracin C has demonstrated their capacity to reduce Cu²⁺. Similar to its activity in superoxide radical inhibition, iso-moracin C was found to be a more potent reducing agent than moracin C in the CUPRAC assay. The IC₅₀ values, which in this context represent the concentration required to achieve 50% of the maximum absorbance, were 86.8 µM for iso-moracin C and 111.9 µM for moracin C. nih.gov This again highlights the influence of molecular structure on the electron-donating ability of these compounds.

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| Moracin C | 111.9 |

| Iso-moracin C | 86.8 |

ABTS⁺•-Inhibition Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for measuring the antioxidant activity of compounds. This assay evaluates the ability of a substance to scavenge the stable ABTS radical cation (ABTS⁺•). The reduction of the blue-green ABTS⁺• radical by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Studies have shown that this compound derivatives are effective scavengers of the ABTS radical. In the comparative analysis of moracin C and iso-moracin C, iso-moracin C once again demonstrated superior activity with an IC₅₀ of 96.3 µM, compared to 121.2 µM for moracin C. nih.gov Furthermore, a series of benzofuran-2-yl(phenyl)methanones displayed ABTS radical scavenging activities with IC₅₀ values ranging from 16.99 to 33.01 µM, indicating potent antioxidant potential within this class of compounds.

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| Moracin C | 121.2 |

| Iso-moracin C | 96.3 |

| Compound Class | IC₅₀ Range (µM) |

|---|---|

| Benzofuran-2-yl(phenyl)methanones | 16.99 - 33.01 |

Structure-Activity Relationship in Antioxidant Properties

The antioxidant activity of this compound derivatives is significantly influenced by their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic rings and the presence of other substituents. researchgate.net

The primary mechanism by which many phenolic compounds, including 2-phenylbenzofurans, exert their antioxidant effects is through hydrogen atom transfer (HAT). The ease with which a hydrogen atom can be donated from a hydroxyl group is quantified by the bond dissociation enthalpy (BDE). A lower BDE indicates a weaker O-H bond, and thus, a greater ability to donate a hydrogen atom to a free radical, neutralizing it. researchgate.net

The presence of a hydroxyl group at the 4'-position of the phenyl ring has been identified as a key feature for potent antioxidant activity in some this compound derivatives. For instance, stemofuran U, which possesses a 4'-OH moiety, has been suggested as a potential lead compound for the development of antioxidant drugs. researchgate.netrsc.org

Methylation of the hydroxyl groups generally leads to a decrease in antioxidant activity. This is because the hydrogen atom of the methoxy (B1213986) group is not readily donatable, and methylation can lead to a decrease in the O-H bond dissociation enthalpy of any remaining hydroxyl groups. researchgate.net

The antioxidant mechanism can also be influenced by the solvent. In aqueous environments, a sequential proton loss electron transfer (SPLET) mechanism may become more prominent. researchgate.netrsc.org In this pathway, the phenolic proton is first transferred to a solvent molecule, and the resulting phenoxide anion then donates an electron to the free radical.

Enzyme Inhibition Activities

Cholinesterase Inhibition

Butyrylcholinesterase (BChE) Inhibition

A number of this compound derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme that plays a role in cholinergic neurotransmission. sciforum.netnih.gov The inhibition of BChE is a therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease.

The inhibitory potency of these compounds is highly dependent on their substitution patterns. For example, the introduction of two hydroxyl groups on the 2-phenyl ring has been shown to be essential for improving the enzymatic inhibition of certain this compound derivatives. sciforum.net

Several studies have reported the IC₅₀ values for various this compound derivatives against BChE. For instance, one compound exhibited an IC₅₀ value of 30.3 µM. nih.gov In another study, two hydroxylated this compound compounds displayed even higher inhibitory activity towards BChE, with IC₅₀ values of 6.23 µM and 3.57 µM. researchgate.net Further research has identified compounds with IC₅₀ values as low as 18.4 µM and 19.8 µM. sciforum.net These findings underscore the potential of the this compound scaffold for the design of potent and selective BChE inhibitors.

| Compound | IC₅₀ (µM) sciforum.netnih.govresearchgate.net |

|---|---|

| This compound Derivative 1 | 30.3 |

| 7-Chloro-2-(3,5-dihydroxyphenyl)benzofuran | 6.23 |

| 7-Bromo-2-(3,5-dihydroxyphenyl)benzofuran | 3.57 |

| 7-Methyl-2-(3,5-dihydroxyphenyl)benzofuran | 18.4 |

| 7-Bromo-2-(3,5-dihydroxyphenyl)benzofuran Analog | 19.8 |

Acetylcholinesterase (AChE) Inhibition

While many this compound derivatives have demonstrated selective inhibition of butyrylcholinesterase (BChE), their activity against acetylcholinesterase (AChE) is often weak or negligible. nih.gov However, recent research has led to the synthesis of 2-arylbenzofuran derivatives with potent dual inhibitory activity against both AChE and BChE. tandfonline.comsemanticscholar.org For instance, one particular compound, designated as compound 20 in a study, exhibited an IC50 value of 0.086 ± 0.01 µmol·L−1 against AChE, which is comparable to the well-known AChE inhibitor, donepezil (0.085 ± 0.01 µmol·L−1). tandfonline.comnih.gov This suggests that specific substitution patterns on the 2-arylbenzofuran scaffold can confer significant AChE inhibitory activity.

Selective BChE Inhibition and Structural Features

A notable characteristic of many this compound derivatives is their selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govnih.govnih.govunica.it This selectivity is of therapeutic interest, particularly in the context of Alzheimer's disease, where BChE activity increases as the disease progresses. nih.govresearchgate.netnih.gov

Several studies have elucidated the structural features that govern the BChE inhibitory activity and selectivity of these compounds. The presence and position of hydroxyl groups on the 2-phenyl ring, as well as halogen substitutions on the benzofuran core, play a crucial role. For example, a series of hydroxylated 2-phenylbenzofurans were found to be selective BChE inhibitors. nih.govresearchgate.net Specifically, compounds with two hydroxyl groups in the meta position of the 2-phenyl ring showed high inhibitory activity against BChE. nih.gov

Kinetic analyses have revealed that some of these derivatives act as mixed-type inhibitors of BChE. nih.gov Molecular modeling studies have further indicated that these compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE enzyme. nih.govnih.gov The nature and position of substituents influence the binding affinity and selectivity. For instance, a hydroxyl group at the para position of the phenyl ring has been shown to improve BChE inhibition. researchgate.net

The following table summarizes the BChE inhibitory activity of selected this compound derivatives:

| Compound | BChE IC50 (µM) | Selectivity over AChE | Reference |

| Compound 15 | 6.23 | Selective | nih.gov |

| Compound 17 | 3.57 | Selective | nih.gov |

| Compound 16 | 30.3 | Selective | nih.gov |

| 5-bromo-2-(4-hydroxybenzyl)benzofuran | 2.93 | Selective | nih.govunica.it |

Monoamine Oxidase (MAO) Inhibition

This compound derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. nih.gov These compounds have shown promise as potential therapeutic agents for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, where MAO-B activity is often elevated. nih.gov

Selectivity for MAO-A and MAO-B Isoforms

A significant finding in the study of this compound derivatives as MAO inhibitors is their general selectivity for the MAO-B isoform over the MAO-A isoform. nih.govresearchgate.netnih.gov This selectivity is advantageous as MAO-B is primarily responsible for the metabolism of dopamine (B1211576), and its inhibition can help to alleviate symptoms of Parkinson's disease. Most of the tested this compound derivatives have been found to inhibit MAO-B in a reversible manner, with IC50 values in the low micromolar to nanomolar range. nih.gov

Influence of Substitution Patterns on MAO Inhibition

The inhibitory potency and selectivity of this compound derivatives against MAO are heavily influenced by the substitution patterns on both the benzofuran and the 2-phenyl rings. nih.gov For instance, the introduction of a bromine substituent on the 2-phenyl ring, along with a methyl group at position 5 or 7 of the benzofuran moiety, has been explored. nih.gov

Studies have shown that 2-phenylbenzofurans substituted at the 5-position are generally more active as MAO-B inhibitors compared to their 7-methyl-substituted counterparts or those without substitution on the benzene (B151609) ring of the benzofuran core. nih.gov One of the most active compounds identified was 2-(2′-bromophenyl)-5-methylbenzofuran, with an IC50 value of 0.20 µM for MAO-B. nih.gov In contrast, a bromine atom at position 5 of the benzofuran ring rendered the compounds inactive, highlighting the importance of substituent location. nih.gov

The following table presents the MAO-B inhibitory activity of some this compound derivatives:

| Compound | MAO-B IC50 (nM) | Selectivity | Reference |

| 5-Nitro-2-(4-methoxyphenyl)benzofuran | 140 | Selective for MAO-B | researchgate.netnih.gov |

| 2-(2′-bromophenyl)-5-methylbenzofuran | 200 | Selective for MAO-B | nih.gov |

Lysine-Specific Demethylase-1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1) has emerged as a promising target in cancer therapy, and benzofuran derivatives have been designed and evaluated as novel LSD1 inhibitors. nih.gov A series of benzofuran derivatives were synthesized and showed potent suppression of the enzymatic activity of LSD1. nih.gov

One representative compound from this series, compound 17i, demonstrated excellent LSD1 inhibition with an IC50 value of 0.065 µM. nih.gov This compound also exhibited significant anti-proliferative activity against a panel of tumor cell lines. nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of LSD1. nih.gov

Peptidyl-Prolyl Cis-Trans Isomerase NIMA-Interacting 1 (Pin1) Inhibition

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is overexpressed in many human cancers and plays a crucial role in tumorigenesis. rsc.orgresearchgate.net A this compound derivative, specifically 4,6-di(benzyloxy)-3-phenylbenzofuran (referred to as TAB29 in some literature), has been identified as a novel Pin1 inhibitor. rsc.orgresearchgate.netnih.gov

This compound exhibited excellent selectivity towards Pin1 with an IC50 of 0.874 µM. rsc.org Further studies have shown that this inhibitor can suppress the proliferation of hepatocellular carcinoma cells. rsc.org

Staphylococcus aureus Sortase A (SrtA) Inhibition

Sortase A (SrtA), a cysteine transpeptidase found in Gram-positive bacteria, is crucial for anchoring surface virulence proteins to the cell wall by recognizing the LPXTG signal. nih.gov As mutants lacking SrtA genes show attenuated infections without affecting bacterial viability, SrtA has emerged as a promising target for developing anti-infective agents. nih.govresearchgate.net

In this context, a series of 2-phenyl-benzofuran-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of Staphylococcus aureus SrtA. nih.gov Activity assays demonstrated that several of these compounds exhibited superior inhibitory activity against SrtA when compared to the known inhibitor p-hydroxymercuribenzoic acid (pHMB), which has an IC50 value of 130 μM. nih.govresearchgate.net

Structure-activity relationship (SAR) studies revealed key structural features essential for inhibitory potency. The amide group at the 3-position of the benzofuran core was found to be critical for activity. nih.gov Furthermore, modifications to the 2-phenyl ring showed that a hydroxyl group was generally preferred. Replacing the hydroxyl group with other substituents like methoxyl, halogen, or nitro groups typically resulted in reduced enzyme inhibitory activity. nih.gov The most potent compound identified in this series was Ia-22, which displayed an IC50 value of 30.8 μM against SrtA. nih.gov

Inhibition of Staphylococcus aureus Sortase A by this compound Derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Ia-22 | 30.8 | nih.gov |

| pHMB (Reference Inhibitor) | 130 | nih.govresearchgate.net |

Mushroom Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing skin-lightening agents. nih.gov Research into related scaffolds like 2-phenylbenzoxazoles and 2-arylbenzothiazoles has shown that a resorcinol (2,4-dihydroxyphenyl) moiety is crucial for potent tyrosinase inhibition. nih.govmdpi.com For instance, the 2-phenylbenzoxazole compound 3 , which features a 2,4-dihydroxyphenyl group, demonstrated a nanomolar IC50 value of 0.51 μM against mushroom tyrosinase, a potency 28 times higher than the standard inhibitor kojic acid. nih.gov Similarly, the benzothiazole derivative 1b , also containing a 2,4-dihydroxyphenyl substituent, exhibited an IC50 value of 0.2 μM, which is 55-fold more potent than kojic acid. mdpi.com

Kinetic studies on these related scaffolds have shown that compounds with the resorcinol structure act as competitive inhibitors of tyrosinase. mdpi.com This potent inhibitory activity is attributed to the ability of the 2,4-dihydroxyphenyl group to bind effectively within the enzyme's active site through hydrophobic and hydrogen bonding interactions. nih.gov While specific IC50 values for this compound derivatives were not detailed in the provided research, the structure-activity relationships established for isosteric compounds strongly suggest that 2-phenylbenzofurans bearing a 2,4-dihydroxyphenyl group would be promising candidates for mushroom tyrosinase inhibition. nih.govmdpi.com

Mushroom Tyrosinase Inhibition by Related Heterocyclic Compounds

| Compound Scaffold | Compound | Key Substituent | IC50 (μM) | Reference |

|---|---|---|---|---|

| 2-Phenylbenzoxazole | Compound 3 | 2,4-dihydroxyphenyl | 0.51 | nih.gov |

| 2-Arylbenzothiazole | Compound 1b | 2,4-dihydroxyphenyl | 0.2 | mdpi.com |

| Reference Inhibitor | Kojic Acid | N/A | ~14.3 - 19.97 | nih.govnih.gov |

α-Glucosidase Inhibition

Inhibitors of carbohydrate-degrading enzymes like α-glucosidase are significant in the management of diabetes mellitus, a metabolic disease characterized by high blood glucose levels. nih.gov A study investigating a series of hydroxylated this compound compounds revealed their potent inhibitory activity against α-glucosidase. nih.gov

All the assayed this compound derivatives proved to be more active against α-glucosidase than the reference drug, acarbose. nih.gov Among the tested compounds, compound 16 emerged as the most effective, displaying the lowest IC50 value of the series. nih.gov This compound was found to be 167 times more active than acarbose. nih.gov Further mechanistic studies determined that compound 16 acts as a mixed-type inhibitor of the α-glucosidase enzyme. nih.gov Molecular docking studies were also performed to predict the binding interactions between compound 16 and the α-glucosidase protein complex, supporting the experimental findings. nih.gov

α-Glucosidase Inhibition by this compound Derivative

| Compound | Activity vs. Acarbose | Inhibition Type | Reference |

|---|---|---|---|

| Compound 16 | 167 times more active | Mixed-type | nih.gov |

| Acarbose (Reference) | Standard | N/A | nih.gov |

Anticancer and Antitumor Activities

Benzofuran derivatives, including the this compound scaffold, are recognized for their unique therapeutic potential and are components of various biologically active compounds. nih.govrsc.org Their inhibitory potency against a range of human cancer cell lines has established them as promising candidates for anticancer drug development. nih.govresearchgate.net

Inhibitory Potency against Human Cancer Cell Lines

This compound derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. For example, the naturally isolated benzofuran derivative ailanthoidol (compound 7) showed potent cytotoxicity in Huh7 (mutant p53) hepatoma cells, with IC50 values of 45 μM and 22 μM at 24 and 48 hours, respectively. nih.gov In contrast, its cytotoxicity was much lower in HepG2 cells (wild-type p53), with an IC50 greater than 80 μM. nih.gov

Synthetic derivatives have also shown broad antiproliferative activity. A series of benzofuran molecules, including 29b, 30a, and 31c , demonstrated potent antiproliferative effects against both MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with potencies comparable to the reference drug doxorubicin. nih.gov Another study highlighted a benzofuran derivative, compound 30a , which exhibited promising inhibition against HepG2 cells. nih.gov

Antiproliferative Activity of this compound Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (μM) | Time (h) | Reference |

|---|---|---|---|---|---|

| Ailanthoidol (7) | Huh7 | Hepatoma (mutant p53) | 45 | 24 | nih.gov |

| 22 | 48 | nih.gov | |||

| HepG2 | Liver Carcinoma (wild-type p53) | >80 | N/A | nih.gov | |

| 29b | MCF-7, HepG2 | Breast, Liver | Potent | N/A | nih.gov |

| 30a | MCF-7, HepG2 | Breast, Liver | Potent | N/A | nih.gov |

| 31c | MCF-7, HepG2 | Breast, Liver | Potent | N/A | nih.gov |

Mechanism of Action in Anticancer Contexts

The anticancer effects of this compound derivatives are mediated through various mechanisms of action. One significant mechanism is the inhibition of tubulin polymerization. nih.gov Compound 30a , for instance, was found to inhibit tubulin polymerization, which leads to cell cycle arrest in the G2/M phase, disruption of mitotic spindle formation, and ultimately, apoptosis in HepG2 cells. nih.gov The derivatives 29b and 31c were also identified as inhibitors of tubulin polymerization. nih.gov

Another mechanism involves the modulation of key cellular proteins. The natural derivative ailanthoidol (compound 7) was shown to induce G1 phase cell cycle arrest and reduce the expression of cyclin D1 and CDK2 (Cyclin-Dependent Kinase 2). nih.gov Its mechanism of action also involves the downregulation of mutant p53 (mutp53) and the inactivation of the STAT3 pathway, explaining its more potent effect on cancer cells with mutant p53. nih.govrsc.org Additionally, some benzofuran scaffolds have been identified as good inhibitors of Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), an enzyme that plays an oncogenic role in multiple human cancers. nih.gov

Antimicrobial Activities

Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov A study on (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives screened these compounds against a panel of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

In this series, the compound (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d ) was identified as the most active derivative against S. aureus ATCC 6538. nih.gov Several other compounds from the same series, namely 2, 5b, 6b, 6c, 7b, and 7f , exhibited very strong antifungal effects against C. albicans ATCC 10231. nih.gov Another derivative, 6a , also showed good activity against this fungal strain. nih.gov However, none of the compounds in this particular study showed activity against the other tested microorganisms like E. coli or K. pneumoniae. nih.gov

Other research has also confirmed the antimicrobial potential of benzofuran scaffolds. For example, a this compound derivative isolated from Eupatorium chinense was found to be active against S. aureus with a MIC of 62.5 μg/mL. nih.gov Another study synthesized new benzofuran derivatives and found that compounds M5a and M5g showed potent antibacterial activity at 50 μg/ml against Enterococcus faecalis, while compounds M5i, M5k, and M5l had significant activity at 25 μg/ml against Candida albicans. cuestionesdefisioterapia.com

Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | Activity Level | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 7d | Staphylococcus aureus ATCC 6538 | Most Active | N/A | nih.gov |

| 2, 5b, 6b, 6c, 7b, 7f | Candida albicans ATCC 10231 | Very Strong | N/A | nih.gov |

| 6a | Candida albicans ATCC 10231 | Good | N/A | nih.gov |

| M5a, M5g | Enterococcus faecalis | Potent | 50 | cuestionesdefisioterapia.com |

| M5i, M5k, M5l | Candida albicans | Significant | 25 | cuestionesdefisioterapia.com |

Anti-inflammatory Activity

Benzofuran derivatives have been identified as potent anti-inflammatory agents. tandfonline.com Their mechanisms often involve the inhibition of key inflammatory mediators and pathways.

Two novel benzofuran derivatives isolated from Liriope spicata, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) , exhibited significant inhibitory activity against neutrophil respiratory burst, a key process in inflammation. nih.gov Their IC50 values were 4.15 µM and 5.96 µM, respectively. nih.gov

Other studies have focused on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Aza-benzofuran compounds 1 and 3 showed significant inhibitory effects on NO production with IC50 values of 17.31 µM and 16.5 µM. mdpi.com Similarly, a piperazine/benzofuran hybrid, compound 5d , displayed an excellent inhibitory effect on NO generation with an IC50 of 52.23 µM. mdpi.com Further investigation revealed that compound 5d also down-regulates the secretion of pro-inflammatory factors such as COX-2, TNF-α, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways. mdpi.com

| Compound | Activity/Target | IC50 Value | Reference |

|---|---|---|---|

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Neutrophil respiratory burst | 4.15 µM | nih.gov |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Neutrophil respiratory burst | 5.96 µM | nih.gov |

| Aza-benzofuran 1 | NO production | 17.31 µM | mdpi.com |

| Aza-benzofuran 3 | NO production | 16.5 µM | mdpi.com |

| Piperazine/benzofuran hybrid 5d | NO production | 52.23 µM | mdpi.com |

Anti-HIV Activity

The this compound structure has served as a scaffold for developing novel inhibitors of the human immunodeficiency virus (HIV). researchgate.net Research has explored different derivatives and their mechanisms of action against various stages of the HIV life cycle.

While some earlier studies of benzofuran derivatives linked directly to heterocyclic substituents showed only weak anti-HIV-1 activity, more recent work has yielded highly potent compounds. researchgate.net A series of novel pyrazole derivatives synthesized from 3-benzoylbenzofuran precursors were evaluated for their anti-HIV properties. nih.gov Two of the precursor 3-benzoylbenzofurans, 3g and 4b , and two of the final pyrazole derivatives, 5f and 5h , emerged as the most potent inhibitors against pseudoviruses. nih.gov

Compound 4b exhibited IC50 values of 0.49 µM against the Q23 pseudovirus and 0.12 µM against the CAP210 pseudovirus. nih.gov The pyrazole derivative 5f was also highly active, with IC50 values of 0.39 µM and 1.00 µM against the Q23 and CAP210 pseudoviruses, respectively. nih.gov Mechanistic studies indicated that these compounds act through different pathways; compounds 3g and 4b were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while 5f and 5h were found to inhibit HIV entry. nih.gov Additionally, compound 5f was the most active inhibitor of HIV-1 protease in the series. nih.gov

| Compound | Target Pseudovirus | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 3-Benzoylbenzofuran 4b | Q23 | 0.49 µM | NNRTI | nih.gov |

| CAP210 | 0.12 µM | |||

| Pyrazole 5f | Q23 | 0.39 µM | Entry Inhibitor, Protease Inhibitor | nih.gov |

| CAP210 | 1.00 µM |

Antitubercular Activity